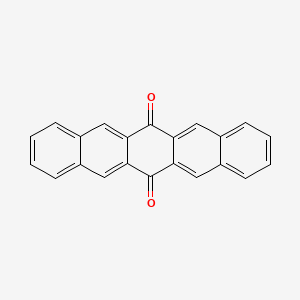
6,13-Pentacenequinone
描述
Synthesis Analysis
6,13-Pentacenequinone can be synthesized with a high yield (55%) through an alternative method that significantly reduces the reaction time while maintaining high yield. This method involves a two-step reaction process: Diels-Alder cycloaddition followed by reduction using LiAlH4 as the reducing agent. The synthesized pentacene from 6,13-pentacenequinone exhibits high purity and presents a cost-effective route for research and development purposes in organic electronics (Mota et al., 2018).
Molecular Structure Analysis
6,13-Pentacenequinone’s molecular structure is characterized by its crystalline phases and electronic properties. Studies have shown that it possesses excellent crystallinity with two distinct crystalline phases when deposited as thin films. Its optical properties, revealed through photoluminescence spectra, exhibit notable emissions, suggesting its potential applications in UV-detectors and UV-detecting cards (Hwang et al., 2004).
Chemical Reactions and Properties
6,13-Pentacenequinone is versatile in chemical reactions, facilitating the synthesis of various pentacene derivatives. These reactions enhance solubility and photooxidative stability, critical for organic semiconductor applications. The introduction of substituents at specific positions of the pentacene molecule modifies its electronic structure, which is crucial for its use in OFETs and photovoltaics (Qu et al., 2018).
Physical Properties Analysis
The structural and optical properties of 6,13-pentacenequinone, as evidenced by X-ray diffraction and photoluminescence studies, indicate its suitability for electronic applications. Its crystalline structure and absorption characteristics are pivotal for its function as a semiconductor material. The unique photoluminescence emissions under UV illumination also underscore its utility in various optoelectronic devices (Hwang et al., 2004).
Chemical Properties Analysis
The chemical properties of 6,13-pentacenequinone, including its reactivity and role as a precursor for pentacene synthesis, are central to its application in organic electronics. Its ability to undergo various chemical transformations enables the creation of pentacene derivatives with enhanced solubility, stability, and electronic properties, which are essential for the fabrication of high-performance OFETs and other organic electronic devices (Qu et al., 2018).
科学研究应用
Application 1: Thin Film Deposition
- Summary of Application : 6,13-Pentacenequinone has been used in the deposition of thin films on n-Si substrates by thermal evaporation . These thin films have potential applications in organic semiconductor devices .
- Methods of Application : The thin films were deposited on (100)-oriented n-Si substrates using a thermal evaporation crucible in a vacuum chamber with a base pressure of 1 × 10^−6 Torr at a substrate temperature of 20°C .
- Results or Outcomes : The thin films exhibited excellent crystallinity but had two mixed crystalline phases . Photoluminescence spectra exhibited double peaks at 1.97 and 2.09 eV, suggesting potential applications to UV-detectors and UV-detecting cards .
Application 2: Precursor to Diarylpentacenes
- Summary of Application : 6,13-Pentacenequinone has been used as a precursor to diarylpentacenes, which are potential organic field-effect transistors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application 3: Impact on Pentacene Thin Film Growth
- Summary of Application : 6,13-Pentacenequinone has been used to investigate the impact on the structure of pentacene thin films . It was found that 6,13-pentacenequinone is a main impurity in commercially available pentacene and can reduce the charge carrier mobility in pentacene single crystals .
- Methods of Application : Thin films of pentacene have been vacuum codeposited on SiO2 with low concentrations of 6,13-pentacenequinone . The films were obtained by vacuum codeposition from resistively heated ceramic crucibles .
- Results or Outcomes : The authors suggest phase-separated 6,13-pentacenequinone growth as well as 6,13-pentacenequinone nucleation at pentacene grain boundaries .
Application 4: Crystal Phase Dependent Photoluminescence
- Summary of Application : 6,13-Pentacenequinone has been used to investigate the crystal phase dependent photoluminescence .
- Methods of Application : Films of 6,13-pentacenequinone of nominal thicknesses 5 and 30 nm grown in high vacuum onto SiO2 have been UV (325 nm) excited .
- Results or Outcomes : The photoluminescence spectra typically show a multiplet structure that can be ultimately assigned to the sum of the emission spectra from two different crystal phases .
Application 5: Impact on Charge Carrier Mobility
- Summary of Application : 6,13-Pentacenequinone has been found to be a main impurity in commercially available pentacene and can reduce the charge carrier mobility in pentacene single crystals . It was suggested that 6,13-pentacenequinone can form deep traps of 0.2 – 0.75 eV for electrons within a pentacene matrix, depending on the mutual molecular orientation .
- Methods of Application : Thin films of pentacene have been vacuum codeposited on SiO2 with low concentrations of 6,13-pentacenequinone . The films were obtained by vacuum codeposition from resistively heated ceramic crucibles .
- Results or Outcomes : The authors suggest phase-separated 6,13-pentacenequinone growth as well as 6,13-pentacenequinone nucleation at pentacene grain boundaries .
Application 6: Nucleophilic Addition of Bulky Aryl Substituents
- Summary of Application : 6,13-Pentacenequinone has been used in the nucleophilic addition of bulky aryl substituents to pentacene-6,13-quinone .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
安全和危害
6,13-Pentacenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
属性
IUPAC Name |
pentacene-6,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCVADNIXDUEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184375 | |
| Record name | 6,13-Pentacenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 6,13-Pentacenequinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6,13-Pentacenequinone | |
CAS RN |
3029-32-1 | |
| Record name | 6,13-Pentacenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,13-Pentacenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,13-Pentacenedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

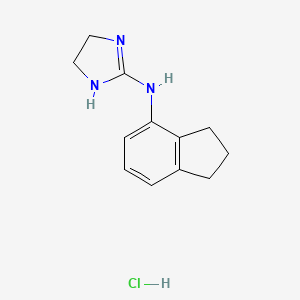
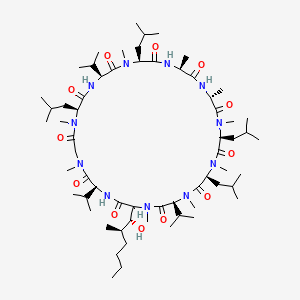
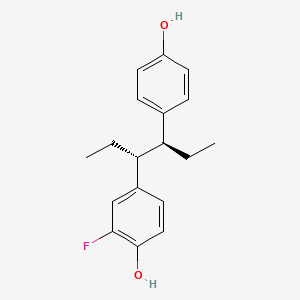
![3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1223123.png)

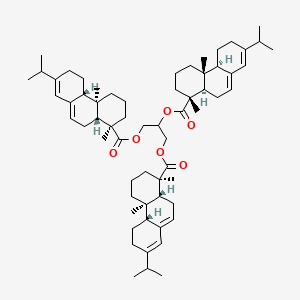
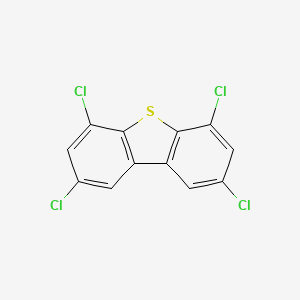
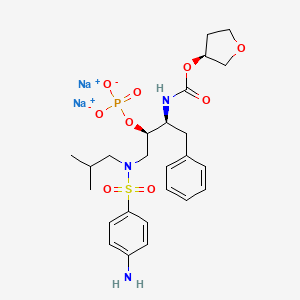
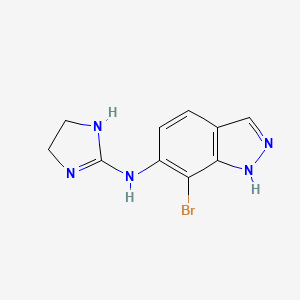
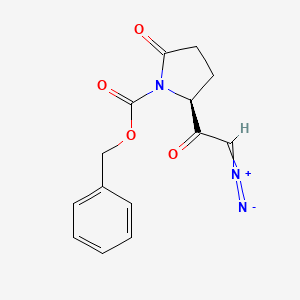
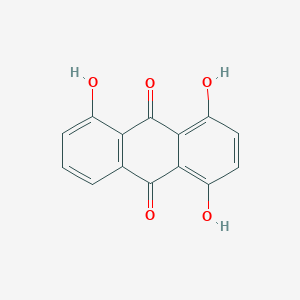
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)
![N-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1223137.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)